molecular formula C12H13BrFNO B1381133 1-(2-Bromo-5-fluorobenzyl)piperidin-4-one CAS No. 1704065-40-6

1-(2-Bromo-5-fluorobenzyl)piperidin-4-one

Cat. No.: B1381133
CAS No.: 1704065-40-6
M. Wt: 286.14 g/mol
InChI Key: RKYQXPWDASDOGJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorobenzyl)piperidin-4-one is a piperidin-4-one derivative substituted with a 2-bromo-5-fluorobenzyl group. Piperidin-4-one scaffolds are widely utilized in medicinal chemistry due to their versatility as intermediates in synthesizing bioactive molecules, including antipsychotics, antidepressants, and anti-inflammatory agents . The bromine and fluorine substituents on the benzyl moiety likely influence electronic properties, steric effects, and metabolic stability.

Properties

IUPAC Name

1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-12-2-1-10(14)7-9(12)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYQXPWDASDOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223064
Record name 4-Piperidinone, 1-[(2-bromo-5-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-40-6
Record name 4-Piperidinone, 1-[(2-bromo-5-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinone, 1-[(2-bromo-5-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-fluorobenzyl)piperidin-4-one typically involves the reaction of 2-bromo-5-fluorobenzyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-fluorobenzyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

  • Starting Materials : 2-bromo-5-fluorobenzyl chloride, piperidin-4-one.
  • Reagents : Potassium carbonate or sodium hydroxide.
  • Solvents : DMF or THF.
  • Conditions : Stirred at room temperature or slightly elevated temperatures until completion.

Medicinal Chemistry

1-(2-Bromo-5-fluorobenzyl)piperidin-4-one serves as an intermediate in the synthesis of pharmaceutical compounds aimed at treating neurological disorders. Its structural similarity to biologically active molecules makes it a valuable candidate for drug development targeting specific receptors or enzymes involved in these disorders .

Organic Synthesis

The compound acts as a building block for synthesizing more complex molecules, including heterocyclic compounds and analogs of natural products. Its unique electronic properties due to the bromine and fluorine substituents allow for diverse chemical transformations, making it suitable for various synthetic pathways .

Biological Studies

In biological research, this compound is utilized to study enzyme inhibition and receptor binding. The compound's ability to interact with specific molecular targets allows researchers to explore its potential as an inhibitor or modulator in biochemical pathways .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the benzyl group enhance its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1-(2-Bromo-5-fluorobenzyl)piperidin-4-one and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Bromo-5-fluorobenzyl ~270 (calculated) Potential intermediate for drug synthesis; halogen positioning may enhance stability/bioactivity Inferred
1-(4-Bromobenzoyl)piperidin-4-one 4-Bromobenzoyl (carbonyl group) 254.09 Used as a pharmaceutical intermediate; electron-withdrawing benzoyl group increases reactivity
1-(5-Bromo-2-chlorobenzyl)piperidin-4-one 5-Bromo-2-chlorobenzyl 306.62 Structural isomer with Cl substitution; halogen composition affects lipophilicity
1-(3-Bromophenyl)piperidin-4-one 3-Bromophenyl (direct aryl bond) 242.11 Intermediate for antipsychotic/antidepressant drugs; lacks fluorination
1-(2-Ethoxyethyl)-3,5-bis(p-fluorobenzylidene)piperidin-4-one Ethoxyethyl chain + bis(p-fluorobenzylidene) 383.23 Exhibits anti-inflammatory activity; fluorinated benzylidenes enhance electronic effects
1-(3-Thiophen-3-yl-benzoyl)piperidin-4-one Thiophene-benzoyl hybrid 301.38 Building block for novel therapeutics; sulfur atom modulates electronic properties

Pharmacological and Physicochemical Properties

  • Anti-inflammatory Potential: Fluorinated analogs like (3E,5E)-3,5-bis(4-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one demonstrate anti-inflammatory activity, suggesting the target compound’s fluorobenzyl group may confer similar properties .
  • Solid-State Stability: Piperidin-4-ones generally exist as stable solids under normal conditions, with melting points varying by substituents (e.g., 102–103°C for compound II in ) .

Biological Activity

1-(2-Bromo-5-fluorobenzyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C12H13BrFNO. The compound features a piperidine ring substituted with a brominated and fluorinated benzyl group, which contributes to its unique biological properties.

PropertyValue
Molecular Weight284.14 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot specified

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. For instance, compounds bearing the piperidine nucleus have been associated with various anticancer activities, including apoptosis induction and inhibition of tumor growth in xenograft models.

In a study involving xenograft tumors in nude rats, treatment with related piperidine derivatives resulted in significant tumor regression, suggesting potential applications in cancer therapy .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Piperidine derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Studies suggest that modifications to the piperidine structure can enhance inhibitory potency against AChE and other target enzymes .

The mechanism of action for this compound likely involves interactions with specific molecular targets within cells. The presence of the halogenated benzyl group may facilitate binding to enzyme active sites or receptor sites, leading to altered biochemical pathways and biological responses.

Study on Antitumor Activity

One notable study demonstrated that a derivative of this compound significantly reduced tumor size by approximately 83% in treated rats compared to controls over a period of 15 days . This finding highlights the compound's potential as a therapeutic agent in oncology.

Enzyme Inhibition Research

Another study evaluated a series of piperidine derivatives for their ability to inhibit AChE. The results indicated that structural modifications could enhance inhibitory activity, suggesting that this compound might be optimized for better efficacy against neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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